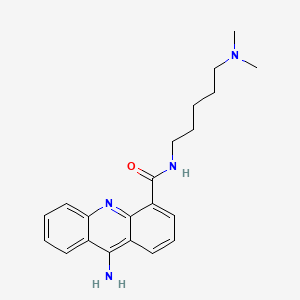
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide is a compound known for its significant biological activity, particularly in the field of cancer research. This compound belongs to the class of acridine derivatives, which are known for their ability to intercalate into DNA, thereby affecting various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide typically involves multiple steps, starting from acridine derivativesThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially leading to the formation of nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to nitro derivatives, while substitution reactions can produce a wide range of acridine derivatives with different functional groups .
Applications De Recherche Scientifique
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide has several scientific research applications:
Mécanisme D'action
The primary mechanism of action of 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, thereby inhibiting the activity of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell death, making this compound a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine: Another DNA intercalator with similar biological activity.
Amsacrine: A well-known anti-cancer agent that also targets topoisomerase II.
Mitoxantrone: An anthracenedione with similar DNA intercalating properties.
Uniqueness
What sets 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide apart from these similar compounds is its specific structural modifications, which enhance its DNA binding affinity and cytotoxicity. These modifications result in more effective inhibition of topoisomerase II and potentially greater anti-cancer activity .
Propriétés
Numéro CAS |
91549-80-3 |
|---|---|
Formule moléculaire |
C21H26N4O |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
9-amino-N-[5-(dimethylamino)pentyl]acridine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O/c1-25(2)14-7-3-6-13-23-21(26)17-11-8-10-16-19(22)15-9-4-5-12-18(15)24-20(16)17/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H2,22,24)(H,23,26) |
Clé InChI |
PXZHSEIBJJZHPY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
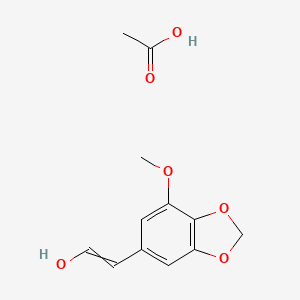

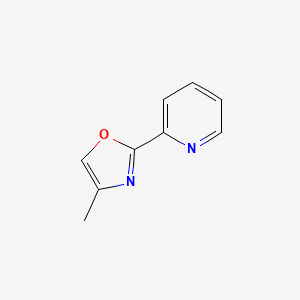
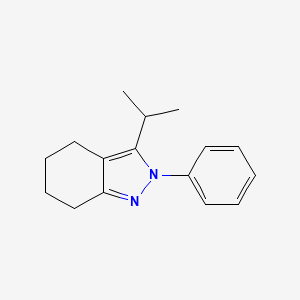

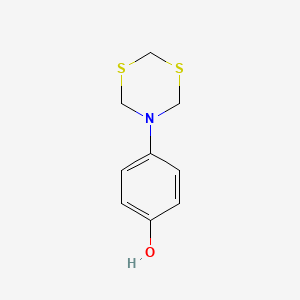
![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)

![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
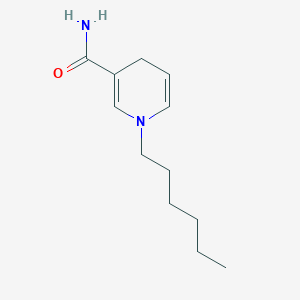
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
